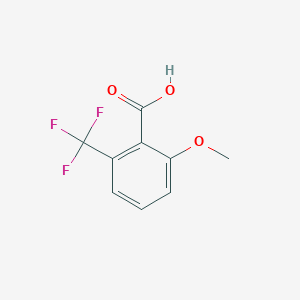

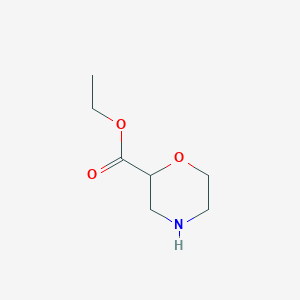

2-Methoxy-6-(Trifluormethyl)benzoesäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Methoxy-6-(trifluoromethyl)benzoic acid often involves condensation reactions, as demonstrated by the synthesis of a related compound through the reaction of 4-hydroxy-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-2-one with 2-methoxylbenzoyl chloride. This process is characterized by the formation of a conjugated system indicating the involvement of carbonyl groups and double bonds, suggesting a complex synthesis pathway for such compounds (Zhao et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds includes significant features such as nearly planar fragments and specific bond angles that influence the compound's properties. For example, the structure of a compound with a similar functional group arrangement was analyzed, showing two nearly planar fragments forming a specific dihedral angle, indicative of the structured complexity of such molecules (R. Kant et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 2-Methoxy-6-(trifluoromethyl)benzoic acid derivatives can include rearrangements and the loss of small fragments, demonstrating the compound's reactivity and the influence of its structure on these reactions (R. Gillis & Q. N. Porter, 1990).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns are key to understanding the behavior of 2-Methoxy-6-(trifluoromethyl)benzoic acid derivatives. The analysis of similar compounds' crystalline structures provides insights into the arrangement and interactions at the molecular level, which are critical for predicting the compound's solubility, melting point, and other physical properties (Pablo A. Raffo et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid and its derivatives can be influenced by substituents and the overall molecular structure. Studies on similar compounds, such as the introduction of deuterium and tritium, shed light on the reactivity and potential applications of these molecules in various chemical reactions (V. Shevchenko et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthese von 1,3,4-Oxadiazol-Derivaten

Eine der prominenten Anwendungen von 2-Methoxy-6-(Trifluormethyl)benzoesäure liegt in der Synthese von 1,3,4-Oxadiazol-Derivaten. Diese Derivate sind aufgrund ihrer potenziellen pharmakologischen Aktivitäten von großem Interesse. Das Vorhandensein der Trifluormethylgruppe in der Verbindung verstärkt die Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem wertvollen Vorläufer in der pharmazeutischen Chemie macht .

Ligandenbindungsstudien mit Chaperonen

Diese Verbindung wurde verwendet, um die Bindung von 2-Pyridinon- und Aminosäurederivaten als Liganden an Chaperone wie PapD und FimC zu untersuchen. Diese Studien sind entscheidend für das Verständnis der molekularen Wechselwirkungen und die Entwicklung von Inhibitoren, die die Funktion dieser Chaperone, die häufig an bakteriellen Pathogenese beteiligt sind, stören können .

Safety and Hazards

The safety information for 2-Methoxy-6-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, influencing their function .

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as nucleophilic substitution .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence the composition and structure of microbial communities, thereby affecting various biochemical pathways .

Pharmacokinetics

It’s known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.44 (iLOGP) and 2.3 (XLOGP3), indicating its potential to cross biological membranes .

Result of Action

Benzoic acid derivatives can have various effects, such as inhibiting the growth and development of certain organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-6-(trifluoromethyl)benzoic acid. For instance, its storage temperature is recommended to be at room temperature, indicating that temperature can affect its stability .

Eigenschaften

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJYMQXQDCJQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566997 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119692-41-0 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

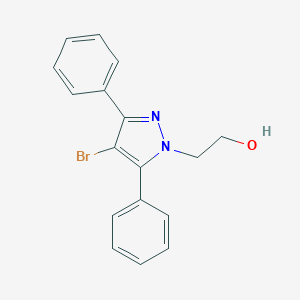

![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)